Bacopaside I
Description
Structure
2D Structure
Properties
IUPAC Name |
[(2R,3S,4S,5R,6S)-6-[(2S,3R,4S,5S)-3-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-5-hydroxy-2-[[(1S,2R,5R,7S,10R,11R,14R,15S,16S,17R,20R)-16-hydroxy-2,6,6,10,16-pentamethyl-17-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxan-4-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl hydrogen sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H74O20S/c1-21(2)14-22-16-59-46-19-45(20-60-46)23(37(46)44(22,7)54)8-9-28-42(5)12-11-29(41(3,4)27(42)10-13-43(28,45)6)64-40-36(66-38-33(52)30(49)25(15-47)62-38)35(24(48)17-58-40)65-39-34(53)32(51)31(50)26(63-39)18-61-67(55,56)57/h14,22-40,47-54H,8-13,15-20H2,1-7H3,(H,55,56,57)/t22-,23-,24+,25+,26-,27+,28-,29+,30+,31-,32+,33-,34-,35+,36-,37+,38+,39+,40+,42+,43-,44+,45+,46-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKFWOYHZBNAJGA-YAOMZRCFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1COC23CC4(CO2)C(C3C1(C)O)CCC5C4(CCC6C5(CCC(C6(C)C)OC7C(C(C(CO7)O)OC8C(C(C(C(O8)COS(=O)(=O)O)O)O)O)OC9C(C(C(O9)CO)O)O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C[C@@H]1CO[C@]23C[C@]4(CO2)[C@@H]([C@H]3[C@@]1(C)O)CC[C@H]5[C@]4(CC[C@@H]6[C@@]5(CC[C@@H](C6(C)C)O[C@H]7[C@@H]([C@H]([C@H](CO7)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)COS(=O)(=O)O)O)O)O)O[C@H]9[C@@H]([C@H]([C@@H](O9)CO)O)O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H74O20S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
979.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
382148-47-2 | |
| Record name | Bacopaside I | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0382148472 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BACOPASIDE I | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/36B8WUA361 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Isolation, Characterization, and Origin from Natural Sources
Methodologies for Isolation and Purification of Bacopaside (B14799058) I from Bacopa monnieri Plant Material
The extraction and purification of Bacopaside I from Bacopa monnieri involves a multi-step process that begins with the harvesting and drying of the plant material. phcog.com An effective method for obtaining the initial extract is through ultrasonication with methanol (B129727) at elevated temperatures. phcog.com
Following initial extraction, various chromatographic techniques are employed to isolate and enrich this compound.
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a primary method for the separation and quantification of this compound. lcms.czijfmr.comnih.gov Optimized conditions often involve a C18 column and a mobile phase consisting of a buffer (like orthophosphate or sodium sulphate) and an organic solvent such as acetonitrile. phcog.comnih.gov The detection wavelength is typically set to 205 nm for optimal absorbance of this compound and other related saponins (B1172615). phcog.comijfmr.com Isocratic elution systems have been developed to provide a simple and cost-effective analysis. nih.govresearchgate.net
Column Chromatography: For larger scale purification, column chromatography with silica (B1680970) gel is utilized. jees.inukaazpublications.com The crude extract is mixed with silica gel and loaded onto the column. A gradient elution is then performed, typically with a solvent system like ethyl acetate (B1210297) and methanol, with the concentration of methanol gradually increasing to elute compounds of increasing polarity. jees.inukaazpublications.com
Macroporous Resin Chromatography: This technique is suitable for industrial-scale separation and purification of total saponins from Bacopa monnieri, including this compound. google.com The process involves passing the plant extract through a column packed with macroporous resin, which adsorbs the saponins. google.com
The definitive identification and structural confirmation of this compound rely on a combination of sophisticated analytical methods.
Mass Spectrometry (MS): Liquid chromatography-mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) are crucial for determining the molecular weight and fragmentation pattern of this compound. lcms.czresearchgate.netnih.gov In positive electrospray ionization (ESI) mode, this compound forms a protonated molecule [M+H]+ at an m/z of approximately 979.4. lcms.cz In negative ESI mode, it forms a deprotonated molecule [M-H]- at an m/z of around 977.4. lcms.czshimadzu.com High-resolution mass spectrometry, such as LCMS-IT-TOF, provides highly accurate mass measurements, which aids in unambiguous identification. shimadzu.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: Two-dimensional (2D) NMR techniques are instrumental in elucidating the complex structure of this compound. scribd.com These experiments provide detailed information about the connectivity of atoms within the molecule, confirming the pseudojujubogenin glycoside structure. scribd.com
Biosynthetic Pathways of this compound in Bacopa monnieri
The biosynthesis of this compound is a complex process involving numerous enzymatic steps, starting from basic precursor molecules. While the complete pathway is not yet fully elucidated, key stages have been identified. nitrkl.ac.in
The biosynthesis of this compound, a dammarane-type triterpenoid (B12794562) saponin (B1150181), begins with the cyclization of 2,3-oxidosqualene. researchgate.netresearchgate.net This precursor is formed through the isoprenoid pathway. researchgate.net The cyclization leads to the formation of a dammarane-type triterpene skeleton, which then undergoes further modifications to produce pseudojujubogenin, the aglycone core of this compound. researchgate.net Farnesyl pyrophosphate (FPP) is a key intermediate that is converted to squalene (B77637) by the enzyme squalene synthase. frontiersin.org
Following the formation of the pseudojujubogenin aglycone, a series of glycosylation steps occur, catalyzed by UDP-glycosyltransferases (UGTs). researchgate.net These enzymes transfer sugar moieties to the aglycone, leading to the formation of this compound. The specific UGTs involved in the synthesis of this compound are an active area of research. The expression of genes encoding enzymes like squalene synthase and other key enzymes in the pathway is believed to be a regulatory point in bacoside biosynthesis. researchgate.netnih.gov
Factors Influencing this compound Accumulation in Bacopa monnieri
The concentration of this compound in Bacopa monnieri is not static and can be influenced by a variety of environmental and developmental factors.
Seasonal Variation: Studies have shown that the saponin content, including this compound, can vary with the seasons. The highest total saponin content has been observed during the rainy season, which may be due to high humidity and temperature favoring their production. core.ac.uk
Plant Part and Growth Stage: The distribution of this compound is not uniform throughout the plant. Higher concentrations of total saponins are generally found in the shoots. core.ac.uk The age of the plant, from 1 to 4 months, appears to have a slight effect on the total saponin content. core.ac.uk
Geographical Origin: The chemical profile of Bacopa monnieri, including the content of this compound, can differ based on the geographical region where it is grown. phcog.comresearchgate.net This suggests that environmental factors tied to location play a role in its accumulation.
Environmental Stress: Exposure to heavy metals, such as cadmium, has been shown to influence the production of bacosides. Low concentrations of cadmium have been observed to increase the content of bacoside A and this compound, while higher concentrations have a detrimental effect on plant growth and saponin levels. nih.gov
Endophytic Interactions: The presence of endophytic bacteria, such as Achromobacter denitrificans and Shinella oryzae, has been shown to enhance the biomass and the content of active ingredients, including this compound, in Bacopa monnieri. seejph.com Similarly, certain endophytic fungi have been found to have the potential to produce bacopasides. nih.gov
Storage Conditions: Post-harvest handling and storage conditions can impact the stability of this compound. The compound is sensitive to temperature, with significant degradation observed at higher temperatures (e.g., 80°C) over time. researchgate.net Storing extracts at low temperatures (e.g., 5°C) helps to preserve the content of this compound. researchgate.net
Agronomic Practices and Content Variability
The concentration of this compound in Bacopa monnieri is significantly influenced by a range of agronomic practices, including the cultivation system, nutrient management, harvesting time, and post-harvest processing. These factors can cause considerable batch-to-batch variation in the content of active constituents, which is a critical consideration for quality control. phcog.com
Different cultivation systems have been shown to yield varying levels of bacosides. For instance, a comparison between indoor hydroponic and soil cultivation of B. monnieri revealed that soil cultivation can significantly increase the content of certain triterpenoid saponins. mdpi.comresearchgate.net While hydroponic systems may offer benefits in terms of biomass, soil-based cultivation appears to promote a higher concentration of key bioactive compounds. mdpi.comresearchgate.net In one study, soil cultivation led to a 1.7- to 3.3-fold increase in total phenolics and total triterpenoids compared to hydroponic cultivation. mdpi.com Conversely, other research comparing Nutrient Film Technique (NFT) and Deep Flow Technique (DFT) hydroponics with soil culture found that while hydroponics produced greater biomass, the concentration (% w/w) of several bacosides, including bacoside A3 and bacopaside II, was higher in soil-grown plants. thaiscience.info
The timing of harvest is another critical determinant of this compound content. The concentration of active compounds in B. monnieri changes throughout its growth stages. cabidigitallibrary.org Research indicates that the highest levels of several active compounds, including this compound (0.75 %w/w), were found in plants harvested at 8 weeks. cabidigitallibrary.org After this point, the concentration tended to decrease before rising again at 12 weeks, suggesting an optimal window for harvesting to maximize the yield of specific saponins. cabidigitallibrary.org
Post-harvest drying methods significantly impact the final concentration of this compound. Different techniques can either preserve or degrade the compound. A study comparing various drying methods found that freeze-drying (FD) resulted in the highest retention of this compound (0.620%). biotechnologia-journal.org Other methods, such as hot air drying (HAD) and microwave drying (MD), led to a decrease in this compound content, likely due to the increase in temperature which can hinder the extraction of these bioactive compounds. biotechnologia-journal.org
Table 1: Effect of Drying Method on this compound Content in Bacopa monnieri
| Drying Method | Temperature/Power | This compound Content (%) |
|---|---|---|
| Freeze Drying (FD) | - | 0.620 |
| Hot Air Drying (HAD) | 50 °C | Not explicitly stated, but lower than FD |
| Hot Air Drying (HAD) | 70 °C | Not explicitly stated, but lower than FD |
| Microwave Drying (MD) | 300 W | Not explicitly stated, but lower than FD |
| Microwave Drying (MD) | 600 W | Not explicitly stated, but lower than FD |
Data sourced from a study on the physicochemical properties of dried Bacopa monnieri. biotechnologia-journal.org
Environmental Stressors and Secondary Metabolite Production
The biosynthesis of secondary metabolites like this compound in plants is a dynamic process, often enhanced as a defense mechanism against environmental stressors. nih.gov Abiotic factors such as heavy metal contamination, salinity, water availability, and temperature can significantly alter the phytochemical profile of Bacopa monnieri, leading to variations in its saponin content. researchgate.net
Exposure to heavy metals has been shown to modulate the production of this compound. In one study, treatment with cadmium (Cd) initially increased the concentration of both bacoside A and this compound up to a concentration of 10 μM. nih.gov However, at higher concentrations (50 μM and 100 μM), the levels of these compounds decreased, indicating that while low-level stress can stimulate secondary metabolite synthesis, higher levels become toxic and inhibitory. nih.gov Even with the decrease at higher concentrations, all cadmium-treated plants maintained a higher content of these saponins compared to the control group. nih.gov Similarly, stress induced by cobalt chloride (CoCl2) has been found to favor bacoside biosynthesis. phcog.com
Salinity and water stress are other significant environmental factors. Research has demonstrated that subjecting B. monnieri to salt stress can lead to an increased accumulation of bacoside A. japsonline.com Specifically, applying 100 mM KCl resulted in a significant increase in bacoside A content. researchgate.net Water stress has also been identified as a potent elicitor for secondary metabolite production. japsonline.com In one study, plants subjected to water stress exhibited the highest quantity of bacoside A compared to control and other stress-effected plants. japsonline.com
Temperature is a critical factor, not only for plant growth but also for the stability of this compound post-harvest. The compound is sensitive to high temperatures. researchgate.net Studies on the stability of B. monnieri extract showed that the concentration of this compound remained stable when stored at 5°C. However, its content gradually decreased at 40°C and 60°C, with a significant reduction observed at 80°C. researchgate.net This highlights the importance of controlled temperature during storage and processing to preserve the integrity of the compound.
Table 2: Effect of Cadmium (Cd) Stress on this compound Content
| Cadmium (Cd) Concentration | This compound Content (% of control) |
|---|---|
| 5 μM | Increased |
| 10 μM | Increased (Peak) |
| 50 μM | Decreased from peak, but higher than control |
| 100 μM | Decreased from peak, but higher than control |
This table summarizes the trend observed where this compound content initially increases with Cd stress before decreasing at higher, more toxic concentrations. nih.gov
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| Apigenin |
| Bacoside A |
| Bacoside A3 |
| This compound |
| Bacopaside II |
| Bacopaside X |
| Bacopasaponin C |
| Cadmium |
| Cobalt Chloride |
Structure Activity Relationship Sar Studies of Bacopaside I and Its Analogs
Identification of Key Structural Features for Specific Biological Activities
Bacopaside (B14799058) I is a dammarane-type triterpenoid (B12794562) saponin (B1150181) isolated from Bacopa monnieri. nih.gov Its distinct chemical architecture is central to its diverse pharmacological profile. The molecule consists of a lipophilic aglycone core, pseudojujubogenin, and a hydrophilic sugar chain attached at the C-3 position.
The complete structure is identified as 3-O-α-l-arabinofuranosyl-(1→2)-[6-O-sulphonyl-β-d-glucopyranosyl-(1→3)]-α-l-arabinopyranosyl pseudojujubogenin. researchgate.net Analysis of this structure allows for the identification of several key features responsible for its biological activities:
The Aglycone Core (Pseudojujubogenin): This tetracyclic triterpene skeleton is the primary lipophilic component. The aglycones of Bacopa monnieri saponins (B1172615), including pseudojujubogenin, are understood to contribute to good intestinal absorption and the ability to cross the blood-brain barrier, which is critical for its neuropharmacological effects. researchgate.net
The Sulfonyl Group: A distinguishing feature of Bacopaside I is the 6-O-sulphonyl group on the terminal glucose unit. This negatively charged group can play a significant role in molecular interactions, potentially influencing how the compound binds to biological targets and distinguishing its activity from non-sulfated analogs.
These structural components collectively contribute to the observed biological activities of this compound, which include neuroprotective, antidepressant, and channel-modulating effects. nih.govchemfaces.com For instance, its neuroprotective activity in ischemic injury has been linked to its ability to increase brain ATP content and the activity of enzymes like Na+K+ATPase. nih.gov Its antidepressant-like effects are associated with its capacity to modulate the hypothalamic-pituitary-adrenal (HPA) axis and activate Brain-Derived Neurotrophic Factor (BDNF) signaling. chemfaces.com Furthermore, this compound has been identified as a modulator of Aquaporin-1 (AQP1) channels, where it blocks both water and ion permeability. nih.gov
Comparative Analysis with Other Bacosides and Triterpenoid Saponins
The biological activity of this compound is best understood when compared with other structurally related saponins from Bacopa monnieri. The bacosides are a family of compounds that share either a jujubogenin (B1254797) or pseudojujubogenin aglycone but differ in their sugar chains. nih.gov These subtle structural variations can lead to significant differences in pharmacological effects.
For example, Bacoside A, a major neuroprotective constituent of Bacopa monnieri, is not a single compound but a mixture of four distinct saponins: bacoside A3, bacopaside II, bacopaside X, and bacopasaponin C. nih.gov A direct comparison between this compound and its close analog, Bacopaside II, highlights the importance of the sulfonyl group. Bacopaside II has a similar structure but lacks the sulfonyl group on the terminal sugar. This single difference alters its activity as an aquaporin modulator; while this compound blocks both water and ion permeability of AQP1, Bacopaside II selectively inhibits only water permeability without affecting ionic conductance. nih.gov
Comparative studies on the components of Bacoside A have shown that bacoside A3 and bacopaside II exhibit higher neuroprotective activity in neuronal cells under oxidative stress compared to other components like bacopasaponin C. This underscores that the nature and linkage of the sugar moieties are critical determinants of neuroprotective efficacy within this class of compounds.
| Compound | Aglycone | Key Glycosidic Features | Reported Differentiating Activity |
|---|---|---|---|
| This compound | Pseudojujubogenin | Trisaccharide with a 6-O-sulphonyl-β-D-glucose terminal unit | Blocks both water and ion permeability of AQP1 channels. nih.gov |
| Bacopaside II | Pseudojujubogenin | Trisaccharide with a terminal β-D-glucose (lacks sulfonyl group) | Selectively inhibits water permeability of AQP1 channels. nih.gov |
| Bacoside A3 | Jujubogenin | Trisaccharide with two glucose and one arabinose unit | Considered a major component of Bacoside A with strong neuroprotective effects. |
| Bacopasaponin C | Pseudojujubogenin | Trisaccharide with two glucose and one arabinose unit | Component of Bacoside A. |
Rational Design and Synthesis of this compound Derivatives for Research
The rational design and total synthesis of complex natural products like this compound are exceptionally challenging due to the stereochemically complex aglycone and the intricate glycosidic linkages. As a result, research on synthetic derivatives has been limited. However, studies have explored the modification of the aglycone portions of bacosides to investigate their structure-activity relationships and improve their pharmacological properties.
Research has been conducted on the aglycones themselves (jujubogenin and pseudojujubogenin) and their derivatives, such as ebelin lactone and bacogenin A1. nih.gov The rationale behind focusing on the aglycone is that these smaller, less complex molecules are more synthetically accessible and are believed to possess good intestinal absorption and blood-brain barrier permeability. nih.govresearchgate.net By synthesizing and testing these aglycone derivatives, researchers can probe the essential structural requirements for biological activity without the complexity of the attached sugar chains. This approach helps to determine the pharmacophore within the aglycone core that is responsible for the observed neuroprotective and other effects. While these are not derivatives of the entire this compound molecule, they provide crucial SAR insights into the non-sugar portion of the compound family.
Computational Approaches in this compound SAR Elucidation (e.g., Molecular Docking, Molecular Dynamics Simulations)
Computational methods are increasingly valuable tools for understanding the structure-activity relationships of complex natural products like this compound at the molecular level. These in silico techniques allow researchers to predict and analyze how a ligand interacts with its biological target, providing insights that can guide further research.
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor or enzyme. For this compound and related compounds, docking studies can identify key amino acid residues involved in binding, estimate the binding affinity, and explain the basis for a compound's biological activity. One in silico docking study showed a considerable interaction between this compound and the pregnane (B1235032) X receptor (PXR), a transcriptional regulator of the P-glycoprotein drug efflux transporter, suggesting a potential mechanism by which this compound may modulate the permeability of the blood-brain barrier. nih.gov
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-receptor complex over time, offering insights into the stability of binding interactions and conformational changes that may occur upon binding. While specific MD simulation studies focused solely on this compound are not widely reported, this technique is commonly applied to similar natural products to understand the flexibility of the ligand and receptor, the role of water molecules in the binding site, and to calculate binding free energies more accurately than with docking alone.
These computational approaches are instrumental in building predictive SAR models. By comparing the docking scores and interaction patterns of this compound with other bacosides against a specific target, researchers can hypothesize which structural features (e.g., the sulfonyl group, specific hydroxyl positions on the sugar rings) are critical for potent activity.
| Computational Method | Ligand(s) Studied | Biological Target | Key Finding/Purpose |
|---|---|---|---|
| Molecular Docking | This compound | Pregnane X Receptor (PXR) | Demonstrated considerable interaction, suggesting a role in modulating P-glycoprotein regulation. nih.gov |
Analytical Methodologies for Bacopaside I Research
Advanced Chromatographic Techniques for Quantification in Research Samples
Chromatography, particularly high-performance liquid chromatography (HPLC) and its advanced iteration, ultra-performance liquid chromatography (UPLC), forms the cornerstone of Bacopaside (B14799058) I quantification. Coupled with various detectors, these techniques allow for the separation of Bacopaside I from a complex mixture of related saponins (B1172615) and other phytochemicals present in Bacopa monnieri extracts and biological fluids.
High-Performance Liquid Chromatography coupled with an Ultraviolet (UV) or Diode-Array Detector (DAD) is a widely used method for the quantification of this compound in raw plant material and herbal formulations. nih.govijbpas.com This technique is valued for its robustness and accessibility in quality control settings. nih.gov The detection wavelength for this compound and other related bacosides is typically set at 205 nm, where these compounds exhibit maximum absorbance. ijfmr.comphcog.com
Validation studies have demonstrated the reliability of HPLC-UV for this purpose. A typical method shows a linear range for this compound between 0.2 to 1 mg/mL, with a coefficient of determination (r²) greater than 0.999. nih.govresearchgate.net The precision of the method is high, with relative standard deviation (RSD) values reported to be below 4.0%. nih.govresearchgate.net
Table 1: Representative HPLC-UV/DAD Conditions for this compound Analysis
| Parameter | Condition | Source |
|---|---|---|
| Column | Reversed-Phase C18 (e.g., LiChroCART Purospher® STAR RP-18, Hypersil BDS C18) | nih.govijfmr.com |
| Mobile Phase | Gradient or isocratic elution using Acetonitrile and Water (often with an acid modifier like orthophosphoric acid) | nih.govijfmr.com |
| Flow Rate | ~1.5 mL/min | nih.govijfmr.com |
| Detection Wavelength | 205 nm | ijfmr.comphcog.com |
| Retention Time | 9.334 minutes (under specific isocratic conditions) | ijfmr.com |
For the analysis of this compound in complex biological matrices such as plasma, urine, feces, and brain tissue, more sensitive and selective methods are required. benthamopenarchives.comnih.gov Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) fulfills this need, providing excellent sensitivity and specificity for pharmacokinetic and tissue distribution studies. nih.govnih.gov
These methods typically use a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) mode, which allows for the specific detection of the parent ion of this compound and its characteristic product ions. nih.govnih.gov This high selectivity minimizes interference from the biological matrix. nih.gov High-resolution mass spectrometry, such as Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS/MS), has also been validated for determining this compound in rat serum, urine, and feces. researchgate.netresearchgate.net
The validation of these methods demonstrates their high sensitivity. For instance, an LC-MS/MS method for mouse plasma and brain homogenate achieved a lower limit of quantification (LLOQ) of 0.5 ng/mL. nih.gov A separate LC-QTOF-MS/MS method reported LLOQs of 0.13 ng for rat serum and urine, and 0.25 ng for rat feces. researchgate.net These methods exhibit excellent precision, with intra- and inter-day coefficient of variation (CV) values typically below 15%. benthamopenarchives.comnih.gov
Table 2: Performance Characteristics of LC-MS Based Methods for this compound
| Technique | Matrix | Linearity Range (ng/mL) | LLOQ (ng/mL) | Precision (%CV) | Source |
|---|---|---|---|---|---|
| LC-ESI-MS/MS | Rat Plasma | 10 - 2000 | 10 | < 10.2% | nih.gov |
| LC-MS/MS | Mouse Plasma & Brain | 0.5 - 2000 | 0.5 | Within acceptable limits | nih.gov |
| LCMS-IT-TOF | Rat Urine | Not specified | < 4.8 | < 15% | benthamopenarchives.com |
| LC-QTOF-MS/MS | Rat Serum, Urine, Feces | Not specified | 0.13 (serum/urine), 0.25 (feces) | < 13.2% | researchgate.net |
The primary advantages of UPLC are its higher chromatographic resolution and faster analysis times compared to conventional HPLC. mdpi.com When paired with a QTOF mass spectrometer, it provides high-resolution, accurate mass data, which is critical for the confident identification of metabolites by determining their elemental composition. nih.gov This methodology is instrumental in discovering and identifying metabolites of this compound and understanding the broader biochemical landscape of the plant. nih.govbiomedres.us
Spectroscopic Methods for this compound Detection and Purity Assessment
Spectroscopic techniques are indispensable for the structural confirmation and purity assessment of isolated compounds like this compound. While mass spectrometry is often coupled with chromatography for quantification, it also serves as a primary tool for structural analysis, complemented by Nuclear Magnetic Resonance (NMR) spectroscopy.
Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for the unambiguous structural elucidation of natural products, including complex glycosides like this compound. hyphadiscovery.comnih.gov While mass spectrometry can provide a molecular formula and fragmentation data, NMR provides detailed information about the carbon-hydrogen framework and the connectivity of atoms. hyphadiscovery.com
A complete structural assignment of this compound requires a suite of NMR experiments, including:
1D NMR: ¹H (proton) and ¹³C (carbon-13) spectra provide information on the types and chemical environments of protons and carbons in the molecule. researchgate.net
2D NMR: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish through-bond connectivities, piecing together the aglycone (triterpenoid) core and identifying the sugar units and their linkage points. hyphadiscovery.com
For example, in the analysis of the related compound Bacopaside II, ¹³C NMR spectroscopy identified 47 distinct signals, with 30 being assigned to the triterpene moiety and the remaining 17 to the sugar units, demonstrating the power of NMR to map the entire molecular structure. researchgate.net
Mass spectrometry (MS), particularly high-resolution mass spectrometry (HRMS) like QTOF-MS, is crucial for determining the elemental composition of this compound from its accurate mass. scholars.direct Tandem MS (MS/MS) experiments, where ions are isolated and fragmented, provide vital structural clues. scholars.direct
A key application of MS in the analysis of Bacopa saponins is the ability to distinguish between different aglycone cores through characteristic fragmentation patterns. scholars.direct Research using LC-ESI-QTOF-MS/MS has shown that pseudojujubogenin glycosides, the class to which this compound belongs, can be differentiated from jujubogenin (B1254797) glycosides by a distinct in-source fragmentation pattern. scholars.direct Specifically, pseudojujubogenin-type compounds show a characteristic ion at m/z 473 [Aglycone + H]⁺, which is crucial for their identification. scholars.direct Furthermore, the fragmentation patterns observed in both positive and negative ionization modes help to determine the number and linkage of the sugar moieties attached to the aglycone core. scholars.direct
Sample Preparation Strategies for this compound Analysis in Research Studies
Sample preparation is a critical step in the analytical workflow for this compound, ensuring that the analyte is isolated from complex matrices and concentrated for accurate quantification. The choice of technique depends on the sample type, the concentration of the analyte, and the subsequent analytical method. Common strategies employed in research include Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).
Solid-Phase Extraction (SPE)
Solid-Phase Extraction (SPE) is a widely used sample preparation technique that separates compounds from a mixture according to their physical and chemical properties. affinisep.com It is valued for its efficiency, ease of automation, and reduced solvent consumption compared to traditional liquid-liquid extraction. sigmaaldrich.com The process involves passing a sample through a solid sorbent, which retains the analyte or the impurities, allowing for their separation. affinisep.com
The general SPE process consists of four main steps:
Conditioning: The sorbent is treated with a solvent to activate it, ensuring consistent interaction with the sample. youtube.com
Loading: The sample is passed through the sorbent bed. The analyte and potentially some impurities are retained on the sorbent. youtube.com
Washing: A specific solvent is used to rinse the sorbent, removing any weakly bound impurities while the analyte of interest remains. youtube.com
Elution: A different solvent is used to disrupt the analyte-sorbent interaction, releasing the purified and concentrated analyte for analysis. youtube.com
| SPE Step | Purpose | Typical Solvents/Reagents |
|---|---|---|
| Conditioning | To activate the sorbent and provide a suitable environment for sample binding. | Methanol (B129727) followed by water or a specific buffer. |
| Loading | To apply the sample to the sorbent where the analyte is retained. | The sample, often pre-treated (e.g., diluted, pH adjusted). |
| Washing | To remove interfering compounds from the sorbent. | A solvent or buffer mixture that elutes impurities but not the analyte. |
| Elution | To recover the purified analyte from the sorbent. | An organic solvent or a solvent mixture strong enough to displace the analyte (e.g., methanol, acetonitrile). sigmaaldrich.com |
Liquid-Liquid Extraction (LLE)
Liquid-Liquid Extraction (LLE) is a separation technique based on the differential solubility of a compound in two immiscible liquid phases, typically an aqueous phase and an organic solvent. celignis.com The principle of LLE relies on the partition coefficient of the analyte, which dictates how it distributes between the two phases. celignis.com This method is effective for separating analytes from interferences by extracting the analyte into a solvent where it is highly soluble, leaving impurities behind in the original solvent. celignis.com
In a research setting for the analysis of this compound, LLE has been successfully applied to process biological samples such as mouse plasma and brain homogenate. nih.gov A key advantage of LLE is its relative simplicity and high selectivity when the appropriate solvent is chosen. celignis.com A selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for quantifying this compound utilized LLE for sample processing. nih.gov The study reported consistent and reproducible recovery of over 70% for this compound from the biological matrices. nih.gov
| Parameter | Description | Example in this compound Research nih.gov |
|---|---|---|
| Principle | Separation based on differential partitioning of the analyte between two immiscible liquid phases. | Extraction of this compound from aqueous biological samples into an organic solvent. |
| Application | Quantification of this compound in mouse plasma and brain homogenate. | Biosamples were processed by LLE before LC-MS/MS analysis. |
| Recovery Rate | The percentage of the analyte successfully extracted from the sample matrix. | >70% |
| Subsequent Analysis | The analytical technique used after sample preparation. | LC-MS/MS |
Immunochromatographic Determination Methods for Research Applications
Immunochromatographic assays, also known as strip tests or lateral flow assays, are rapid and simple methods for detecting the presence or absence of a target analyte in a sample. elsevierpure.com These methods are based on the specific binding reaction between an antigen and an antibody. elsevierpure.com For this compound, these assays provide a valuable tool for rapid screening and quantification in biological samples for research purposes. researchgate.net
A novel immunochromatographic method was developed for both qualitative and quantitative analysis of this compound in biological samples. researchgate.net This assay utilized a polyclonal antibody raised specifically against this compound. researchgate.net The method was applied to determine the concentration of the compound in rat serum, urine, and feces. researchgate.net The results showed that about 4% of an administered oral dose was detected in rat feces, with none found in serum and urine, which was consistent with findings from LC-MS methods. researchgate.net
The assay's performance was characterized by its sensitivity and quantitative range. The detection and quantification limits were established, demonstrating its suitability for pharmacokinetic studies. researchgate.net Another study developed a similar strip test based on a competitive immunoassay format using an anti-bacopaside I monoclonal antibody for the detection of pseudojujubogenin glycosides. elsevierpure.comkisti.re.kr In this format, the glycosides in the sample compete with immobilized this compound conjugates for binding to a limited amount of antibody linked to a detector reagent (e.g., colloidal gold). elsevierpure.com A positive sample results in no color development in the capture zone. elsevierpure.com
| Parameter | Polyclonal Antibody Method researchgate.net | Monoclonal Antibody Method elsevierpure.comkisti.re.kr |
|---|---|---|
| Assay Type | Qualitative and Quantitative | Qualitative (Screening) |
| Antibody Used | Polyclonal antibody against this compound | Monoclonal antibody against this compound |
| Principle | Direct binding on a polyethersulfone membrane | Competitive immunoassay |
| Quantitative Range | 31.3–1000.0 ng | Not specified for quantification |
| Detection Limit | 1.0 ng | 125 ng/mL |
| Quantification Limit | 31.3 ng | Not applicable |
| Application | Determination in rat serum, urine, and feces for pharmacokinetic studies. | Rapid screening for pseudojujubogenin glycosides in plant samples. |
Synthetic and Semisynthetic Strategies for Bacopaside I and Its Derivatives
Total Synthesis Approaches for Bacopaside (B14799058) I
As of current scientific literature, a complete total synthesis of Bacopaside I from simple starting materials has not been widely reported. The molecule's intricate architecture is the primary reason for this challenge. Key structural hurdles include:
A complex aglycone core: The aglycone, pseudojujubogenin, is a dammarane-type triterpenoid (B12794562) with a polycyclic structure and numerous stereocenters that must be correctly established.
Complex glycosylation: this compound features a branched trisaccharide chain attached to the C-3 position of the aglycone. researchgate.netontosight.ai The precise and stereoselective formation of the multiple glycosidic bonds is a formidable synthetic obstacle.
A sulfate (B86663) moiety: The presence of a sulfate group on one of the sugar residues adds another layer of complexity to any potential synthetic route, requiring specific and mild sulfonation conditions. researchgate.netnih.gov
Due to these significant challenges, obtaining this compound for research relies almost exclusively on isolation from Bacopa monnieri or on the semisynthetic methods described below.
Semisynthesis from Precursor Compounds
Semisynthesis represents a more practical approach to obtaining this compound and its analogs. This strategy leverages the naturally occurring aglycone, pseudojujubogenin, as a key starting material. The general process involves isolating a precursor from the plant and then chemically or enzymatically modifying it.
The primary semisynthetic pathway involves the following steps:
Extraction of total saponins (B1172615): A crude mixture of saponins is first extracted from the whole Bacopa monnieri plant.
Hydrolysis to the aglycone: This mixture undergoes hydrolysis to cleave the sugar chains, yielding the aglycone precursors. This can be achieved through acid hydrolysis or, more specifically, through enzymatic methods. plos.orggoogle.com This step provides the core scaffold, pseudojujubogenin.
Glycosylation: The isolated pseudojujubogenin is then glycosylated to attach the necessary sugar moieties. This is the most complex step, requiring precise control to form the correct glycosidic linkages. Research has identified specific enzymes, such as UDP glycosyltransferases (e.g., UGT79A18), that are involved in the biosynthesis of bacosides and could potentially be used for targeted enzymatic synthesis. smolecule.comresearchgate.net This chemoenzymatic approach allows for the specific construction of the trisaccharide chain found in this compound.
Feeding of biosynthetic precursors, such as squalene (B77637), into in-vitro plant cell cultures of Bacopa has also been explored as a method to increase the yield of triterpenoid saponins, which can then be harvested for semisynthetic modification. frontiersin.org
| Precursor Compound | Role in Semisynthesis |
|---|---|
| Pseudojujubogenin | The direct aglycone (sapogenin) precursor to this compound, obtained by hydrolysis of natural bacosides. google.comresearchgate.net |
| Squalene | A biosynthetic precursor to the dammarane-type triterpene skeleton, used in cell cultures to enhance overall saponin (B1150181) production. frontiersin.org |
Derivatization and Modification of this compound for Research Purposes
To investigate structure-activity relationships and explore the pharmacological potential of this compound, researchers modify its structure to create various derivatives. These modifications typically target the two main components of the molecule: the sugar (glycone) portion and the triterpenoid (aglycone) portion.
Modification of the glycosyl units can significantly impact the solubility, bioavailability, and biological activity of saponins. While direct chemical modification of the sugar chain on isolated this compound is not extensively documented, related research points to this as a viable strategy.
Natural Analogs: The existence of naturally occurring bacoside derivatives with modified sugar chains, such as those containing malonyl groups (a form of esterification), suggests that the glycone portion is amenable to modification. scholars.direct For example, bacopaside X malonyl glycoside has been identified, indicating that acylation of the sugar hydroxyls is a natural process. scholars.direct
Chemoenzymatic Synthesis: The identification of specific glycosyltransferases involved in bacoside biosynthesis opens the possibility of using these enzymes to attach different or additional sugar units to the pseudojujubogenin core, creating novel glycosides not found in nature. researchgate.net
The triterpenoid aglycone is a primary target for derivatization. By modifying the core structure, researchers can assess its importance for the compound's biological effects.
A key strategy is the acid-catalyzed transformation of the aglycone. Through acid hydrolysis, the parent saponins are deglycosylated to yield pseudojujubogenin. plos.org Further treatment of pseudojujubogenin with acid can lead to structural rearrangements, yielding derivatives such as bacogenin A1. plos.org Studies comparing the activity of the parent saponins (like this compound) with their aglycones and further derivatives (like bacogenin A1) are crucial for understanding which part of the molecule is responsible for its pharmacological effects, such as blood-brain barrier penetration and receptor binding. plos.orgnih.gov
The numerous hydroxyl groups on the sugar moieties of this compound provide reactive sites for esterification and etherification. These reactions can alter the compound's polarity, which in turn can influence its pharmacokinetic properties.
Esterification: This process involves the reaction of a hydroxyl group with a carboxylic acid or its derivative to form an ester. nih.gov Acylation is a common form of esterification. organic-chemistry.org In the context of saponins, esterification of sugar hydroxyls has been shown to enhance biological activity in some cases. nih.gov For instance, studies on other triterpenoid saponins have found that methylated ester derivatives exhibit improved cardioprotective effects compared to their parent compounds. nih.gov The natural occurrence of malonylated bacosides is a direct example of esterification on these molecules. scholars.direct
Etherification: This strategy involves converting a hydroxyl group into an ether. While this is a fundamental reaction in organic chemistry for modifying alcohols, its specific application to this compound or closely related bacosides is not as commonly reported in the literature as esterification. science.gov It remains a potential, though less explored, route for creating derivatives for research.
Preclinical Pharmacokinetics and Metabolism of Bacopaside I
Absorption, Distribution, Metabolism, and Excretion (ADME) in Animal Models
The pharmacokinetic profile of Bacopaside (B14799058) I has been investigated in animal models, particularly in rats, to understand its absorption, distribution, metabolism, and excretion (ADME). researchgate.netresearchgate.net These studies are fundamental in bridging the gap between in vitro activity and in vivo efficacy. Research indicates that after oral administration, the compound undergoes metabolic processes and is eliminated from the body through both urine and feces. researchgate.net A sensitive liquid chromatography tandem mass spectrometric method has been developed and validated for the quantification of Bacopaside I in various biological samples from rats, including serum, urine, and feces, enabling detailed pharmacokinetic analysis. researchgate.netresearchgate.net
Studies in animal models suggest that this compound has low oral bioavailability. researchgate.net The compound is reportedly difficult to absorb through the oral route, which may limit the systemic concentrations of the parent compound. nih.gov Research has focused on enhancing its absorption and bioavailability. For instance, a study involving a phospholipid complex of Bacopa monnieri extract demonstrated improved serum concentrations of this compound in rats compared to a conventional extract. mdpi.com The maximum serum concentration (Cmax) for this compound from the phospholipid complex was 12.21 µg/mL, whereas the Cmax from the standard Bacopa extract was 10.41 µg/mL. mdpi.com
Excretion data from studies in rats further illuminate the compound's disposition. Following both oral (p.o.) and intravenous (i.v.) administration, only a small percentage of the unchanged this compound is recovered in the urine and feces, suggesting significant metabolism or poor absorption. researchgate.net
| Route of Administration | Urine (% ± SD) | Feces (% ± SD) |
|---|---|---|
| Oral (p.o.) | 0.05 ± 0.07 | 2.73 |
| Intravenous (i.v.) | 0.26 ± 0.19 | 3.23 |
Data sourced from Sookying et al., 2017. researchgate.net
Metabolism is a key factor in the low bioavailability of this compound. researchgate.net In preclinical studies using rat models, at least one metabolite of this compound has been tentatively identified in serum samples 24 hours after oral administration. researchgate.net This metabolite was identified as arabinopyranosyl pseudojujubogenin, which is a deglycosylated form of the parent compound, this compound. researchgate.net The formation of this metabolite suggests that hydrolysis, potentially occurring in the gastric environment or mediated by gut microbiota, is a metabolic pathway for this compound. researchgate.net
Enzyme Kinetics and Metabolic Pathway Characterization (e.g., Cytochrome P450 interactions)
The interaction of this compound with cytochrome P450 (CYP) enzymes, which are crucial for the metabolism of many xenobiotics, has been a subject of in vitro investigation. There are some conflicting reports regarding its inhibitory potential.
One study found that this compound moderately inhibits certain CYP isoforms. nu.ac.th Specifically, it was shown to competitively inhibit CYP2B6 and exhibit mixed-type inhibition against CYP2C9 and CYP2C19. nu.ac.th
| Enzyme | Inhibition Constant (Ki) | Type of Inhibition |
|---|---|---|
| CYP2B6 | 7.02 µg/mL | Competitive |
| CYP2C9 | 25.92 µg/mL | Mixed |
| CYP2C19 | 13.25 µg/mL | Mixed |
Data sourced from Ramasamy et al. nu.ac.th
Conversely, another in vitro study using recombinant human CYP enzymes reported that pure this compound, along with other isolated bacosides like bacoside A3, bacopaside II, bacopaside X, and bacopasaponin C, showed negligible inhibition towards five major CYP isoforms (CYP1A2, CYP3A4, CYP2C9, CYP2C19, and CYP2D6) at concentrations up to 100 µM. mdpi.com These findings suggest that while the whole Bacopa monnieri extract may interact with CYP enzymes, the contribution of individual purified bacosides, including this compound, might be minimal under certain experimental conditions. mdpi.comnih.govsemanticscholar.org
Blood-Brain Barrier Penetration Studies (Preclinical)
The ability of a neuroactive compound to cross the blood-brain barrier (BBB) is critical for its therapeutic efficacy within the central nervous system. The bioavailability and binding of neuroprotective agents such as bacosides are controlled by the BBB. nih.govnih.gov While direct quantitative studies on this compound penetration of the BBB are not extensively detailed, strong indirect evidence from preclinical animal models suggests that it or its active metabolites can reach the brain.
In a rat model of transient focal cerebral ischemia, oral administration of this compound resulted in significant neuroprotective effects. nih.gov Treated animals showed a reduction in neurological deficits, cerebral infarct volume, and edema. nih.govnih.gov Furthermore, this compound treatment led to increased brain ATP content and the activity of crucial enzymes like Na+K+ATPase and Ca2+Mg2+ATPase within the brain tissue. nih.govnih.gov These centrally mediated effects strongly imply that this compound or its metabolites successfully cross the BBB to exert their pharmacological actions. nih.govnih.gov
Interplay of Bacopaside I with Other Phytochemicals in Bacopa Monnieri Extracts
Synergistic and Antagonistic Interactions in Research Models
Research has begun to uncover the specific interactions between Bacopaside (B14799058) I and other phytochemicals within Bacopa monnieri. These interactions can be synergistic, where the combined effect is enhanced, or antagonistic, where one compound diminishes the effect of another.
One of the most clearly demonstrated synergistic interactions involving Bacopaside I is with Bacopaside II, another closely related saponin (B1150181). Studies on breast cancer cell lines have shown that a combination of this compound and Bacopaside II acts synergistically to inhibit the growth, proliferation, migration, and invasion of cancer cells. mdpi.comnih.gov This synergistic effect was observed at non-cytotoxic concentrations, suggesting a potent combined action that is more effective than either compound used alone. mdpi.com For instance, specific combinations of this compound and II significantly reduced the invasion of MDA-MB-231 breast cancer spheroids by up to 97%, a dose combination that did not induce cell death, pointing towards a mechanism other than apoptosis for this anti-invasive effect. mdpi.com It has also been reported that this compound and Bacopaside II can synergistically block the function of aquaporin 1 (AQP1), a membrane transport system implicated in tumor progression. frontiersin.org
While synergistic interactions are more commonly reported, antagonistic effects are also a theoretical possibility in complex extracts. For example, some studies have noted that Bacopa monnieri extracts can have an antagonistic effect on certain serotonin receptors (5-HT2A and 5-HT6), which are involved in neuronal pathways related to memory and learning. researchgate.net However, these effects have been attributed to the whole extract or broader fractions, and the specific role of this compound in these antagonistic interactions has not been explicitly detailed.
Table 1: Synergistic Interactions of this compound in Research Models
| Interacting Phytochemical | Research Model | Observed Synergistic Effect |
|---|---|---|
| Bacopaside II | Breast Cancer Cell Lines (MDA-MB-231, T47D, MCF7, BT-474) | Reduced viability, proliferation, migration, and invasion. mdpi.comnih.gov |
| Bacopaside II | In vitro model | Blockage of aquaporin 1 (AQP1) functional activity. frontiersin.org |
Contribution of this compound to the Holistic Biological Activity of Bacopa monnieri Extracts
Studies investigating the neurogenic properties of Bacopa monnieri extract (BME) have highlighted the significant role of this compound. Research on adolescent mice demonstrated that BME improves spatial working memory by promoting neurogenesis in the hippocampal dentate gyrus. researchgate.net Further in vitro experiments in the same study revealed that this compound, as an active component of the extract, directly promoted the proliferation of neural progenitor cells in a concentration-dependent manner. This suggests that the memory-enhancing effects of the whole extract are, to a significant degree, driven by the presence of this compound. researchgate.net
Methodological Approaches for Investigating Poly-Phytochemical Effects
Investigating the complex interactions within a phytochemical mixture like Bacopa monnieri extract requires specialized methodological approaches that can parse out synergistic, additive, and antagonistic effects. mdpi.com These methods span in vitro, in vivo, and in silico models.
In vitro cell-based assays are fundamental for studying how multiple substances impact specific biological pathways. mdpi.com A key quantitative method used in this context is the Combination Index (CI) method , derived from the Loewe additivity model. nih.govnih.gov The CI is calculated to determine the nature of the interaction: a CI value less than one indicates synergy, a value equal to one suggests an additive effect, and a value greater than one points to antagonism. mdpi.comnih.gov This method was effectively used to demonstrate the synergy between this compound and Bacopaside II in cancer cell lines. mdpi.com Isobologram analysis is another graphical method used to visualize and quantify these interactions. nih.gov
In silico approaches, such as systems biology and network pharmacology , have emerged as powerful tools for predicting and explaining the multi-target effects of herbal extracts. nih.govmdpi.com These computational methods use large datasets to map the interactions between multiple phytochemicals and multiple biological targets (e.g., proteins, genes). nih.gov This allows researchers to build interaction networks that can reveal the holistic mechanism of action of an extract and identify the key compounds, like this compound, that are involved in regulatory processes for treating complex diseases. nih.gov Molecular docking is another computational technique used to predict the binding affinity of phytochemicals to specific protein targets, providing insights into their potential biological activity. biorxiv.org
Table 2: Methodological Approaches for Investigating Poly-Phytochemical Effects
| Approach | Method | Description | Application Example |
|---|---|---|---|
| In Vitro | Combination Index (CI) | A quantitative method to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1) between two or more compounds. nih.govnih.gov | Assessing the synergistic anti-cancer effects of this compound and Bacopaside II. mdpi.com |
| Isobologram Analysis | A graphical representation of the potencies of compound combinations to determine the nature of their interaction. nih.gov | Studying synergistic effects of multi-component preparations. | |
| In Vivo | Animal Models | Use of living organisms to assess the overall therapeutic efficacy and pharmacokinetic/pharmacodynamic interactions of combined treatments. mdpi.com | Evaluating the reversal of scopolamine-induced amnesia by Bacopa saponins (B1172615). nih.gov |
| In Silico | Network Pharmacology | A computational approach that analyzes the relationships between drugs, targets, and diseases to understand the holistic mechanism of multi-component therapies. nih.govmdpi.com | Exploring the molecular mechanisms of Bacopa monnieri phytochemicals in neurological diseases. nih.gov |
| Molecular Docking | A computer simulation method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. biorxiv.org | Investigating the binding affinity of this compound to BACE1 in Alzheimer's disease research. biorxiv.org |
Future Directions and Emerging Research Avenues for Bacopaside I
Elucidation of Novel Molecular Targets and Signaling Pathways
While the neuroprotective effects of Bacopaside (B14799058) I are well-documented, the complete picture of its molecular interactions remains under investigation. Future research will likely focus on identifying novel molecular targets and further delineating the signaling pathways it modulates.
Current research indicates that Bacopaside I exerts its neuroprotective effects through various mechanisms, including the modulation of neurotransmitter systems and intracellular signaling cascades. nih.gov Studies have shown its involvement in the Protein Kinase C (PKC) and PI3K/Akt pathways, which are crucial for cell survival and apoptosis. nih.gov Specifically, this compound has been found to restore the levels of phospho-Akt (p-Akt), a key anti-apoptotic factor. nih.gov
Furthermore, this compound has been observed to influence synaptic plasticity-related signaling proteins. It can upregulate signaling associated with synaptic plasticity and Brain-Derived Neurotrophic Factor (BDNF) transcription, thereby preventing neuronal damage. nih.gov Research has also pointed to its role in modulating the hypothalamic-pituitary-adrenal (HPA) axis, which is often hyperactive in conditions like depression. nih.govnih.gov
In the context of Alzheimer's disease models, this compound has been shown to modulate a variety of signaling pathways, including those involved in phagosome activity, endocytosis, and neuroactive ligand-receptor interactions. nih.gov It also appears to influence the calcium signaling pathway and the MAPK signaling pathway. nih.gov
A key area of future investigation will be the precise identification of direct binding partners of this compound. Techniques such as affinity chromatography and mass spectrometry could be employed to isolate and identify proteins that directly interact with the compound. This would provide a more granular understanding of its mechanism of action.
| Known Molecular Targets and Signaling Pathways of this compound | Potential Future Research Areas |
| PKC and PI3K/Akt pathways nih.gov | Identification of direct protein kinase targets. |
| Synaptic plasticity-related signaling (GluR1, NR1, CaMKII) nih.gov | Elucidation of effects on specific receptor subunit compositions. |
| BDNF transcription nih.gov | Investigation of epigenetic modifications influencing BDNF expression. |
| HPA axis modulation nih.govnih.gov | Delineation of the specific molecular players within the HPA axis affected by this compound. |
| Aquaporin-1 (AQP1) channels nih.gov | Exploring the structural basis of selective modulation. |
| Monoamine oxidase (MAO) enzymes nih.gov | Determining the mode of inhibition and selectivity for MAO-A vs. MAO-B. |
| Phagosome and endocytosis pathways nih.gov | Identifying the specific receptors and adaptor proteins involved. |
| Neuroactive ligand-receptor interaction nih.gov | Characterizing the modulation of specific receptor-ligand binding affinities. |
| Calcium signaling pathway nih.gov | Investigating the effects on intracellular calcium stores and channels. |
| MAPK signaling pathway nih.gov | Mapping the specific kinases and phosphatases regulated by this compound. |
Development and Application of Advanced In Vitro Model Systems (e.g., organoids, 3D cell cultures)
Brain organoids, derived from human pluripotent stem cells, can self-assemble into 3D structures that mimic the architecture and cellular diversity of the developing human brain. nih.govnih.gov These models offer an unprecedented opportunity to study the effects of this compound on neuronal development, synaptic function, and disease pathology in a human-relevant context. For instance, researchers could use brain organoids to investigate how this compound influences neurogenesis, neuronal migration, and the formation of neural circuits.
Similarly, 3D cell cultures, which can incorporate various cell types found in the brain such as neurons, astrocytes, and microglia, can provide a more accurate representation of cell-cell interactions and the extracellular matrix. researchgate.net These models would be invaluable for studying the effects of this compound on neuroinflammation, a process that is increasingly recognized as a key factor in many neurological disorders. qiagen.com
The application of these advanced models will enable a more nuanced understanding of this compound's therapeutic potential and its underlying mechanisms.
Integration of Omics Technologies (Genomics, Proteomics, Metabolomics) in this compound Research
The advent of "omics" technologies provides a powerful toolkit for a systems-level understanding of the biological effects of this compound. nih.govnih.govmdpi.com Integrating genomics, proteomics, and metabolomics will allow researchers to move beyond a single-target approach and appreciate the broader impact of this compound on cellular and organismal physiology. nih.govcofc.edu
Genomics and Transcriptomics: These approaches can identify changes in gene expression profiles in response to this compound treatment. This could reveal novel pathways and biological processes that are modulated by the compound. For example, transcriptomic analysis of brain tissue from animal models treated with this compound could identify upregulated or downregulated genes involved in synaptic plasticity, neuroinflammation, or antioxidant defense. nih.gov
Proteomics: By analyzing the entire set of proteins in a cell or tissue, proteomics can provide a direct readout of the functional state. nih.gov Proteomic studies can identify proteins whose expression levels or post-translational modifications are altered by this compound. This could help to pinpoint the specific enzymes, receptors, and signaling molecules that are direct or indirect targets of the compound.
Metabolomics: This field focuses on the comprehensive analysis of small molecules (metabolites) within a biological system. nih.gov Metabolomic profiling can reveal how this compound alters metabolic pathways. For example, it could be used to investigate the compound's effects on energy metabolism, neurotransmitter synthesis, or lipid metabolism in the brain. mdpi.com
The true power of these technologies lies in their integration. nih.govmdpi.com By combining genomic, proteomic, and metabolomic data, researchers can construct comprehensive models of how this compound impacts cellular networks and pathways. This integrated approach will be crucial for a holistic understanding of its therapeutic effects and for the identification of potential biomarkers of its activity.
Exploration of Green Chemistry Approaches in this compound Isolation and Synthesis Research
The current methods for isolating this compound from Bacopa monnieri often rely on conventional solvent extraction techniques. himpharm.comsemanticscholar.orgresearchgate.net While effective, these methods can be time-consuming and may involve the use of large quantities of organic solvents. The principles of green chemistry offer a framework for developing more environmentally friendly and sustainable methods for the isolation and potential synthesis of this compound.
Future research in this area could explore techniques such as supercritical fluid extraction (SFE) with carbon dioxide, which is a non-toxic and environmentally benign solvent. himpharm.com Microwave-assisted extraction (MAE) and ultrasound-assisted extraction (UAE) are other green techniques that can reduce extraction time and solvent consumption.
Furthermore, there is potential for the biotechnological production of this compound. The identification of endophytic fungi from Bacopa monnieri that can synthesize bacopasides opens up the possibility of using fermentation-based methods for its production. nih.gov This would not only be a more sustainable approach but could also allow for greater control over the purity and yield of the final product.
In terms of chemical synthesis, the development of more efficient and atom-economical synthetic routes to this compound and its analogs would be a significant advancement. This could involve the use of catalytic methods and the avoidance of hazardous reagents and solvents.
Investigation of this compound as a Lead Compound for Novel Therapeutic Development (Excluding Clinical Application)
The favorable biological activities of this compound make it an excellent starting point for the development of novel therapeutic agents. researchgate.netinteresjournals.orginteresjournals.orgresearchgate.net Its ability to cross the blood-brain barrier and its neuroprotective effects are particularly attractive features for a lead compound targeting neurological disorders. researchgate.net
Medicinal chemistry efforts can focus on synthesizing analogs of this compound with improved potency, selectivity, and pharmacokinetic properties. mdpi.com Structure-activity relationship (SAR) studies, guided by computational modeling, can help to identify the key structural features of the molecule that are responsible for its biological activity. This knowledge can then be used to design and synthesize novel derivatives with enhanced therapeutic potential.
For example, modifications to the sugar moieties or the aglycone core of this compound could lead to compounds with increased affinity for specific molecular targets or improved metabolic stability. The development of such analogs could pave the way for a new generation of drugs for the treatment of a range of neurological and other disorders.
It is important to note that this exploration focuses on the preclinical development of novel compounds based on the this compound scaffold and does not extend to clinical applications.
Q & A
Q. What ethical guidelines apply to in vivo studies of this compound?
- Methodological Answer :
- IACUC approval : Ensure protocols comply with ARRIVE 2.0 guidelines for animal welfare .
- Randomization/blinding : Assign animals to treatment groups randomly and blind experimenters to conditions during data collection .
- Data transparency : Publish raw data (e.g., RNA-seq files) in repositories like NCBI GEO or MetaboLights .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
